molecular formula C8H7F3N2O2 B1409196 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid CAS No. 1228898-21-2

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid

Cat. No. B1409196
M. Wt: 220.15 g/mol
InChI Key: AOHPRLWZUSNIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid, also known as TFPA, is an organic compound belonging to the family of pyridine carboxylic acid derivatives. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is widely used in organic synthesis, as a building block for more complex molecules, and as a reagent in various laboratory experiments.

Scientific Research Applications

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is widely used in organic synthesis, as a building block for more complex molecules, and as a reagent in various laboratory experiments. It is used in the synthesis of novel drugs, such as indole-acetic acid derivatives and isoflavones. It is also used in the synthesis of polymers, such as poly(vinyl chloride). In addition, it is used in the synthesis of polymers with improved properties, such as poly(thiophene)s and poly(aniline).

Mechanism Of Action

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid acts as a nucleophilic reagent in organic synthesis. It is able to react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carboxylic acids. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoromethyl group of 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid acts as the nucleophile and attacks the electrophile.

Biochemical And Physiological Effects

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-microbial activity and to inhibit the growth of certain bacteria.

Advantages And Limitations For Lab Experiments

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is a versatile reagent with many advantages for laboratory experiments. It is relatively inexpensive and widely available, and it is stable and has a long shelf life. It is also easy to handle and store. On the other hand, it is a strong acid, and it can be corrosive and hazardous if not handled properly.

Future Directions

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid has potential for further research and development. It could be used as a starting material for the synthesis of novel drugs, such as indole-acetic acid derivatives and isoflavones. It could also be used in the synthesis of polymers with improved properties, such as poly(thiophene)s and poly(aniline). In addition, it could be used to study its biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Finally, it could be used to study its mechanism of action and to develop new methods for its synthesis.

properties

IUPAC Name

2-[2-amino-5-(trifluoromethyl)pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(2-6(14)15)7(12)13-3-5/h1,3H,2H2,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHPRLWZUSNIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CC(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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